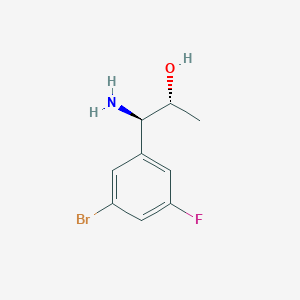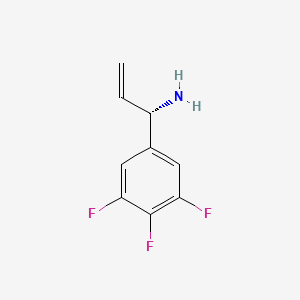
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a trifluorophenyl group attached to a prop-2-enylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine: can be compared with other trifluorophenyl derivatives or prop-2-enylamine compounds.
Unique Features: The presence of the trifluorophenyl group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions.
List of Similar Compounds
- 3,4,5-Trifluorophenylamine
- (1S)-1-Phenylprop-2-enylamine
- 3,4,5-Trifluorobenzaldehyde
Conclusion
This compound is a compound with diverse potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Fórmula molecular |
C9H8F3N |
|---|---|
Peso molecular |
187.16 g/mol |
Nombre IUPAC |
(1S)-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2/t8-/m0/s1 |
Clave InChI |
ICYVZUYKODEAKT-QMMMGPOBSA-N |
SMILES isomérico |
C=C[C@@H](C1=CC(=C(C(=C1)F)F)F)N |
SMILES canónico |
C=CC(C1=CC(=C(C(=C1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
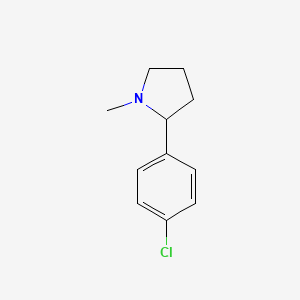
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
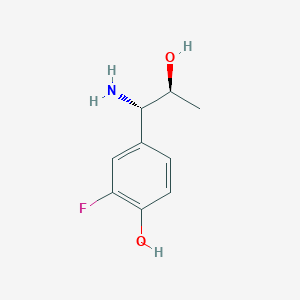
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)

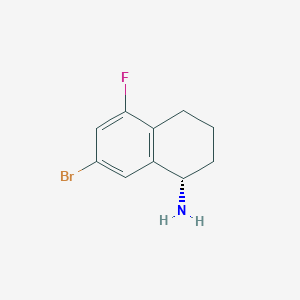
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)
